REACTION_CXSMILES
|
OC(CO)CN(CCC[N:12]1[CH2:20][CH2:19][N:18]([CH2:21][C:22]([OH:24])=[O:23])[CH2:17][CH2:16][N:15]([CH2:25][C:26]([OH:28])=[O:27])[CH2:14][CH2:13]1)CC(O)=O.[O-2].[Gd+3].[O-2].[O-2].[Gd+3]>O>[C:22]([CH2:21][N:18]1[CH2:17][CH2:16][N:15]([CH2:25][C:26]([OH:28])=[O:27])[CH2:14][CH2:13][NH:12][CH2:20][CH2:19]1)([OH:24])=[O:23] |f:1.2.3.4.5|
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Name
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1-[3-[N-(2,3-dihydroxypropyl)-N-(carboxymethyl)amino]propyl]4,7-bis(carboxymethyl)-1,4,7-triazacyclononane
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Quantity
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5 g
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Type
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reactant
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Smiles
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OC(CN(CC(=O)O)CCCN1CCN(CCN(CC1)CC(=O)O)CC(=O)O)CO
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Name
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|
Quantity
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1.8 g
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Type
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reactant
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Smiles
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[O-2].[Gd+3].[O-2].[O-2].[Gd+3]
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
|
O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The slurry is heated at 80 C
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Type
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TEMPERATURE
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Details
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The resulting solution is cooled at 25 C
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Type
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FILTRATION
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Details
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, filtered
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Type
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CUSTOM
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Details
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the filtrate is evaporated under reduced pressure
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Reaction Time |
15 h |
Name
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|
Type
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product
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Smiles
|
C(=O)(O)CN1CCNCCN(CC1)CC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |